4-Chloronicotinamide
Overview
Description
4-Chloronicotinamide is a chemical compound with the CAS Number: 7418-70-4 . It has a molecular weight of 156.57 .
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinamide is represented by the formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
4-Chloronicotinamide is a solid substance stored at 4°C . It has a molecular weight of 156.57 .Scientific Research Applications
1. Antibacterial and Antibiofilm Properties
- Summary of Application: 4-Chloronicotinamide derivatives have been synthesized and investigated for their antibacterial and antibiofilm properties . These compounds were designed to enhance the biological application range of nicotinamide, which has been investigated for a variety of biological applications over the past 50 years .
- Methods of Application: The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria .
- Results: The compound ND4 was found to be the best inhibitor candidate against Enterococcus faecalis .
2. Enzymatic Production of 2-Chloronicotinic Acid
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
Record name | 4-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinamide | |
CAS RN |
7418-70-4 | |
Record name | 7418-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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